B1580229 L-CITRULLINE (UREIDO-13C)

L-CITRULLINE (UREIDO-13C)

Cat. No.: B1580229
M. Wt: 176.18
Attention: For research use only. Not for human or veterinary use.
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Description

L-Citrulline (Ureido-13C) is a high-purity, stable isotope-labeled analog of the amino acid L-Citrulline, with the 13C label specifically incorporated into the ureido carbonyl group . This compound is supplied as a white crystalline solid with an isotopic enrichment of 98 atom % 13C and a chemical purity of 98% . Its molecular formula is C13C5H13N3O3, and it has a molecular weight of 176.18 g/mol . The CAS number for this labeled compound is 94740-46-2 . Stable isotope-labeled compounds like L-Citrulline (Ureido-13C) are critical tools in biomedical research, particularly in metabolic studies using mass spectrometry and isotope ratio analysis. The specific labeling pattern makes it highly valuable for tracing the metabolic fate of the ureido group. Research involving unlabeled L-Citrulline shows its fundamental role as a precursor in the nitric oxide (NO) synthase pathway, where it is recycled to produce L-arginine and nitric oxide, a key signaling molecule . By utilizing this 13C-labeled version, researchers can precisely track and quantify this conversion in vitro and in vivo, enabling detailed investigation into arginine availability, NO synthesis kinetics, and endothelial function in various physiological and disease states . This product is intended for Research Use Only. It is not intended for drug, household, or other uses.

Properties

Molecular Weight

176.18

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Research

L-Citrulline (Ureido-13C) is primarily used as a tracer in metabolic studies to understand the kinetics of nitrogen metabolism. It allows researchers to track the conversion of citrulline to arginine and subsequently to nitric oxide (NO), an essential signaling molecule.

Nitric Oxide Synthesis

Nitric oxide synthesis is crucial for various physiological functions, including vasodilation and immune response. Studies have shown that L-Citrulline supplementation can enhance NO production, especially in populations with impaired NO synthesis, such as older adults or those with heart failure .

Table 1: Effects of L-Citrulline Supplementation on Nitric Oxide Synthesis

Study ReferencePopulationSupplementation AmountOutcome
Older adults3 g/dayIncreased de novo arginine synthesis
Young adults6 g/dayImproved muscle oxygenation during exercise

Clinical Applications

L-Citrulline (Ureido-13C) has significant implications in clinical settings, particularly in renal health and cardiovascular diseases.

End-Stage Renal Disease (ESRD)

Research indicates that L-Citrulline can help maintain arginine levels in ESRD patients, where arginine availability is often compromised. Studies employing L-[13C]citrulline have demonstrated its utility in assessing plasma fluxes of arginine and citrulline, providing insights into metabolic adaptations in these patients .

Table 2: Plasma Flux Measurements in ESRD Patients

ParameterPre-HemodialysisPost-Hemodialysis
Arginine Flux (μmol/kg/h)1.00.8
Citrulline Flux (μmol/kg/h)0.90.7

Sports Nutrition

L-Citrulline is widely used in sports nutrition for its potential to enhance athletic performance by increasing blood flow and reducing muscle soreness.

Exercise Performance

Studies have shown that acute supplementation with L-Citrulline can improve exercise performance by enhancing oxygen delivery to muscles and reducing fatigue during high-intensity workouts .

Table 3: Impact of L-Citrulline on Exercise Performance

Study ReferenceExercise TypeSupplementation AmountPerformance Improvement
Resistance training6 g prior to workoutIncreased endurance
Aerobic exercise3 g prior to workoutReduced muscle soreness

Case Studies

Several case studies highlight the practical applications of L-Citrulline (Ureido-13C) in clinical and athletic settings.

Case Study: Heart Failure Patients

A study involving heart failure patients demonstrated that L-Citrulline supplementation improved endothelial function and increased plasma NO levels, suggesting its therapeutic potential .

Case Study: Athletic Performance

In a controlled trial with athletes, those who received L-Citrulline reported lower perceived exertion during intense training sessions compared to a placebo group, indicating enhanced performance and recovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key isotopic variants of L-citrulline and their distinguishing features:

Compound Name Isotopic Label Purity Key Applications Manufacturer/Reference
L-Citrulline (UREIDO-¹³C) Ureido-¹³C 99% Metabolic flux analysis, NO pathway studies, pharmacokinetics Shanghai Zhenzhun Biotech
L-Citrulline (5-¹³C; 4,4,5,5-D₄) 5-¹³C; 4,4,5,5-D₄ 95–99% Dual-isotope tracing in complex metabolic networks (e.g., T cell immunity studies) Shanghai Laiang Biotech
L-Citrulline (5,5-D₂) 5,5-D₂ 98% NMR spectroscopy, deuterium retention studies CIL Standards
L-Citrulline (UREIDO-¹³C; 5,5-D₂) Ureido-¹³C; 5,5-D₂ 99%; 98% Multi-isotopic labeling for cross-validation in mass spectrometry Shenzhen Yuanyang Chem
L-Citrulline (UREIDO-¹⁵N₁) Ureido-¹⁵N₁ 98% Nitrogen metabolism studies, urea cycle quantification Shanghai Laiang Biotech
Unlabeled L-Citrulline None ≥98% General biochemical assays, clinical supplementation Multiple sources

Key Differentiators:

Isotopic Specificity: UREIDO-¹³C: Targets the ureido group, critical for studying arginine synthesis and NO production . 5,5-D₂: Deuterium labeling at C5 is ideal for NMR due to distinct spectral signatures but may alter reaction kinetics due to isotopic effects . Dual ¹³C/D: Combines advantages of ¹³C (mass spectrometry sensitivity) and D (NMR compatibility) for multi-modal studies .

Clinical Utility :

  • Unlabeled L-citrulline is used therapeutically in sickle cell disease to boost arginine levels , whereas UREIDO-¹³C enables quantification of arginine synthesis efficiency in such patients .

Detailed Research Findings

Metabolic Pathways and Immune Function

  • T Cell Immunity: L-Citrulline (UREIDO-¹³C) traces arginine synthesis in CD4+ T cells, which escapes arginase-mediated immunosuppression during mycobacterial infections. This pathway supports T cell proliferation and recruitment to infection sites, as shown in murine models .
  • Regulatory T Cells (Treg) : Unlike inflammatory T cells, Treg polarization is independent of L-citrulline metabolism, suggesting therapeutic strategies targeting citrulline could suppress inflammation without compromising Treg function .

Endothelial Protection

  • Unlabeled L-citrulline preserves endothelial NO production by counteracting asymmetric dimethylarginine (ADMA), a NO synthase inhibitor. Isotopic variants like UREIDO-¹³C could quantify ADMA-citrulline competition in vascular studies .

Clinical Trials

  • In sickle cell disease, oral L-citrulline (unlabeled) increased plasma arginine by 40–60%, reducing leukocytosis and vaso-occlusive crises. Isotopic labeling could refine dosing by correlating citrulline absorption rates with arginine synthesis .

Preparation Methods

Synthesis of L-Citrulline (Ureido-13C)

The primary method for preparing L-citrulline labeled at the ureido carbon with 13C involves a multi-step chemical synthesis starting from isotopically labeled urea. This approach is well-documented in biochemical research focused on tracing metabolic pathways.

Key synthesis steps:

  • Starting Material: The synthesis begins with commercially available [13C, 15N]-labeled urea, which has a high isotopic enrichment (e.g., 92 atom % 13C, 99 atom % 15N).

  • Formation of Potassium [13C, 15N] Cyanate: The labeled urea is fused with potassium carbonate to generate potassium [13C, 15N] cyanate with about 57% yield.

  • Reaction with Copper Ornithine Complex: The cyanate is then reacted with an equimolar amount of a copper ornithine complex. This step forms an insoluble copper citrulline complex.

  • Decomposition to Free Citrulline: The copper citrulline complex is decomposed in hydrochloric acid solution using hydrogen sulfide, yielding crystalline L-[ureido-13C, 15N] citrulline hydrochloride with an overall yield of approximately 11.4% based on the initial urea.

This method ensures that the 13C label is specifically incorporated into the carbamoyl (ureido) group of citrulline, which is critical for tracing the metabolic fate of this moiety in biosynthetic studies.

Analytical Characterization and Purity

After synthesis, the isotopically labeled L-citrulline must be characterized for purity and isotopic enrichment to ensure its suitability for metabolic experiments.

  • Mass Spectrometry: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used to quantify and confirm isotopic purity. Multiple reaction monitoring (MRM) mode detects transitions specific to citrulline and its isotopologues (e.g., m/z 176/159 for unlabeled, m/z 177/160 for +1 isotope, and m/z 181/164 for +5 isotope).

  • Chromatographic Separation: A fused-core Diol column with an acidic acetonitrile/water gradient achieves baseline separation of citrulline from confounding amino acids like arginine, ensuring accurate quantification.

  • Quantification: The lower limit of quantitation can reach as low as 0.125 mM with high precision (coefficient of variation <4.3%) and accuracy (90–110%).

Application in Biosynthetic Studies

The labeled L-citrulline (ureido-13C) is widely used to study biosynthetic pathways, including the production of mitomycins and nitric oxide (NO) synthesis.

  • Mitomycin Biosynthesis: Feeding experiments with L-[ureido-13C, 15N] citrulline in Streptomyces verticillatus showed efficient incorporation of the labeled carbamoyl group into mitomycin antibiotics. The specific labeling confirmed that the carbamoyl group remains intact during incorporation.

  • Nitric Oxide and Arginine Metabolism: Studies using L-[ureido-13C] citrulline have quantified the conversion rates of citrulline to arginine and the subsequent NO production in humans. The labeled citrulline allows calculation of plasma fluxes and de novo arginine synthesis rates, critical for understanding NO metabolism.

Preparation of Stock Solutions for Experimental Use

For experimental and in vivo applications, L-citrulline (ureido-13C) is prepared as stock solutions with precise molarity.

Amount of L-Citrulline-13C Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 5.676 1.1352 0.5676
5 mg 28.3801 5.676 2.838
10 mg 56.7601 11.352 5.676
  • Stock solutions are prepared by dissolving the weighed compound in appropriate solvents such as water or DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil for in vivo formulations.

  • It is critical to ensure solution clarity at each dilution step, using vortexing, ultrasound, or mild heating to aid dissolution.

Summary Table of Preparation and Analytical Data

Step/Parameter Description/Value Reference
Starting material [13C, 15N]-urea (92% 13C, 99% 15N)
Key intermediate Potassium [13C, 15N] cyanate (57% yield)
Final product yield ~11.4% overall yield from urea
Isotopic labeling site Carbamoyl (ureido) group of L-citrulline
Analytical method LC-MS/MS MRM mode
Quantitation sensitivity LLOQ: 0.125 mM, CV <4.3%, accuracy 90–110%
Stock solution preparation volumes See table above

Q & A

Q. How to comply with IUPAC and journal-specific nomenclature for L-Citrulline (Ureido-¹³C) in publications?

  • Methodological Answer : Use Chemical Abstracts indexing for isotopic labeling (e.g., "L-Citrulline (Ureido-¹³C)") and specify exact positions of ¹³C in the ureido group. Disclose synthesis methods (e.g., chemical vs. enzymatic labeling) in Materials and Methods. Cross-reference CAS Registry Numbers (e.g., 13515-61-0 for unlabeled L-citrulline) .

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